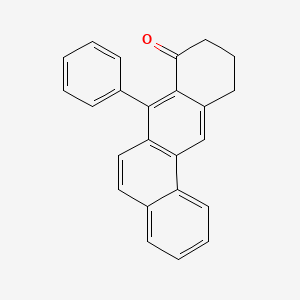
1,6-Dibromohex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Dibromohex-1-ene is an organic compound classified as an alkyl halide. It is characterized by the presence of two bromine atoms attached to a six-carbon chain with a double bond at the first carbon. This compound is often used as a versatile building block in organic synthesis due to its reactivity and ability to introduce bromine atoms into various molecular architectures .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,6-Dibromohex-1-ene can be synthesized through several methods. One common approach involves the bromination of hex-1-ene using bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction typically proceeds at room temperature and yields this compound as the major product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Dibromohex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: The compound can undergo elimination to form hex-1-yne or other alkyne derivatives.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Addition: Bromine (Br2) or hydrogen bromide (HBr) in an inert solvent.
Major Products Formed
Substitution: 1,6-Hexanediol or 1,6-Diaminohexane.
Elimination: Hex-1-yne.
Addition: 1,2,6,6-Tetrabromohexane.
Wissenschaftliche Forschungsanwendungen
1,6-Dibromohex-1-ene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules, including polymers and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals, including flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of 1,6-Dibromohex-1-ene involves its reactivity as an alkylating agent. The bromine atoms can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to introduce functional groups or modify existing structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Dibromohexane: Similar structure but lacks the double bond, making it less reactive in certain addition reactions.
1,6-Dichlorohex-1-ene: Contains chlorine atoms instead of bromine, resulting in different reactivity and physical properties.
1,6-Dibromohept-1-ene: Similar structure with an additional carbon atom, affecting its steric and electronic properties.
Uniqueness
1,6-Dibromohex-1-ene is unique due to its combination of a double bond and two bromine atoms, which provides a balance of reactivity and stability. This makes it particularly useful in synthetic chemistry for introducing bromine atoms and creating complex molecular architectures .
Eigenschaften
CAS-Nummer |
919800-96-7 |
|---|---|
Molekularformel |
C6H10Br2 |
Molekulargewicht |
241.95 g/mol |
IUPAC-Name |
1,6-dibromohex-1-ene |
InChI |
InChI=1S/C6H10Br2/c7-5-3-1-2-4-6-8/h3,5H,1-2,4,6H2 |
InChI-Schlüssel |
KMVWNLOPFVNSKB-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCBr)CC=CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B12626053.png)

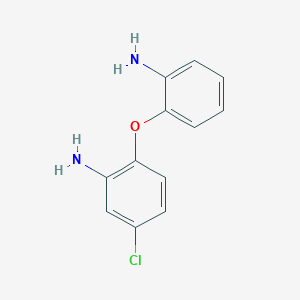
![11-[(11-Hydroxyundecyl)disulfanyl]undecanoic acid](/img/structure/B12626072.png)
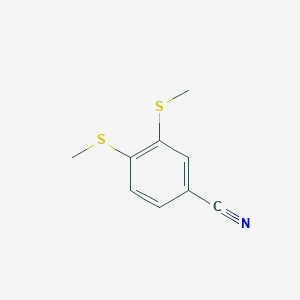
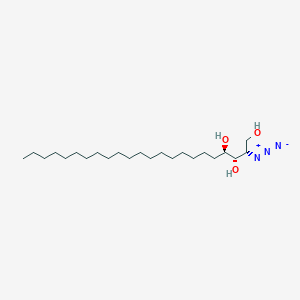
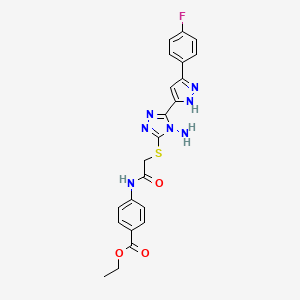
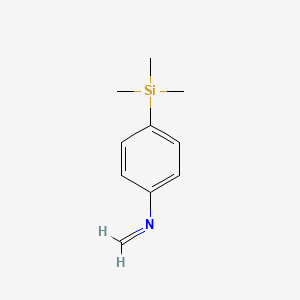
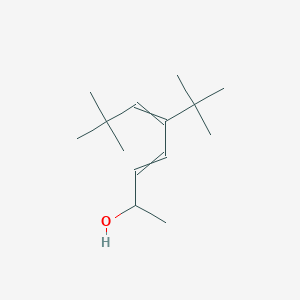
![2-[3-(3-Methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B12626101.png)
![4-(4-benzyl-2-oxo-1,3-oxazolidin-3-yl)-3-[(2,6-dichloro-1-fluoro-4-phenylcyclohexa-2,4-dien-1-yl)methyl]-4-oxobutanal](/img/structure/B12626104.png)
![2-(2,3-Dihydroimidazo[1,2-c]quinazolin-5-yl)-1H-indene-1,3(2H)-dione](/img/structure/B12626111.png)

